N-(1-ethylpropyl)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-3-iodobenzamide, commonly known as EIBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of neuroscience. EIBZ is a selective sigma-1 receptor agonist that has been shown to have promising results in various studies related to neuroprotection, neurodegenerative diseases, and psychiatric disorders.
Wirkmechanismus
EIBZ acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is widely distributed in the central nervous system. Activation of the sigma-1 receptor has been shown to have various effects, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release. EIBZ has been shown to enhance the activity of the sigma-1 receptor, which leads to neuroprotective effects and modulation of neurotransmitter release.
Biochemical and Physiological Effects
EIBZ has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). EIBZ has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, EIBZ has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
EIBZ has several advantages for lab experiments. It has been shown to have good bioavailability and can easily cross the blood-brain barrier. Additionally, EIBZ has a long half-life, which makes it suitable for chronic treatment studies. However, there are also some limitations to using EIBZ in lab experiments. It is a relatively new compound, and its long-term safety profile is not yet well-established. Additionally, the mechanism of action of EIBZ is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.
Zukünftige Richtungen
There are several future directions for research on EIBZ. One area of research is the potential use of EIBZ in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, there is potential for EIBZ to be used in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the elucidation of the mechanism of action of EIBZ, which could lead to the development of more selective and potent sigma-1 receptor agonists. Finally, there is potential for the development of EIBZ analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of EIBZ involves several steps, including the preparation of the starting material, the formation of the amide bond, and the introduction of the iodine atom. The starting material, 3-bromoaniline, is reacted with ethyl propionate in the presence of a base to produce N-(3-bromoanilino)ethyl propanamide. This intermediate is then reacted with sodium iodide and copper (I) iodide to produce EIBZ.
Wissenschaftliche Forschungsanwendungen
EIBZ has been extensively studied for its potential in the field of neuroscience. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. EIBZ has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, EIBZ has been shown to enhance cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
3-iodo-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJSEQEHILKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.